molecular formula C12H11ClN2O B3151084 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide CAS No. 702670-04-0

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3151084
CAS No.: 702670-04-0
M. Wt: 234.68 g/mol
InChI Key: BJLNGUITELOITD-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule that features a pyrrole-2-carboxamide core scaffold, a structure of significant interest in modern medicinal chemistry and antibacterial research . This compound is characterized by a 3-chlorobenzyl group attached to the nitrogen atom of the pyrrole ring, a modification that can influence its lipophilicity and potential for biomembrane penetration . The pyrrole heterocycle is a privileged structure in drug discovery, found in numerous natural products and approved pharmaceuticals, and is known for its ability to interact with a wide range of enzymes and biological receptors . Compounds based on the pyrrole ring, particularly pyrrole-2-carboxamide derivatives, are actively investigated as novel potential antibacterial agents to address the growing crisis of antibacterial resistance . The structural motifs present in this molecule are analogous to those found in other researched compounds that have shown activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, closely related N-benzyl pyrrole-carboxamide analogs have been identified in screening databases as having predicted activity against key cellular signaling pathways, such as the MAP kinase cascade, indicating potential broader applications in biochemical and pharmacological research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(15)12(14)16/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLNGUITELOITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Pyrrole-2-carboxamide Derivatives

The construction of 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide typically follows a convergent synthetic plan. This approach involves the initial preparation of a suitably substituted pyrrole (B145914) core, which is then elaborated to introduce the final carboxamide functionality. The key steps generally include the formation of an N-substituted pyrrole ester, followed by hydrolysis to the corresponding carboxylic acid, and culminating in amide bond formation.

N-Benzylation of Pyrrole Intermediates

The introduction of the 3-chlorobenzyl group onto the pyrrole nitrogen is a critical step in the synthesis. This is typically achieved through the N-alkylation of a pyrrole precursor, such as a pyrrole-2-carboxylate ester (e.g., methyl or ethyl pyrrole-2-carboxylate). The reaction is a standard nucleophilic substitution where the pyrrole nitrogen anion, generated by a suitable base, attacks the electrophilic benzylic carbon of a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl bromide or chloride). The use of ionic liquids can facilitate highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org

Common bases and solvent systems for this transformation are outlined below:

BaseSolventTypical ConditionsReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperatureGeneral
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Room temperature to moderate heatingGeneral
Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)Room temperatureGeneral
Ionic Liquids[Bmim][PF₆] or [Bmim][BF₄]Room temperature organic-chemistry.org

The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. Stronger bases like sodium hydride ensure complete deprotonation of the pyrrole N-H, driving the reaction to completion.

Carboxylic Acid Formation via Ester Hydrolysis

Once the N-benzylated pyrrole ester is obtained, the next step is the conversion of the ester group at the C-2 position into a carboxylic acid. This is most commonly accomplished through saponification, which involves the hydrolysis of the ester under basic conditions. nih.gov The reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a co-solvent like methanol, ethanol, or tetrahydrofuran to ensure solubility of the starting material.

The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture with a mineral acid (e.g., HCl) then protonates the carboxylate to yield the desired 1-(3-chlorobenzyl)-1H-pyrrole-2-carboxylic acid. nih.gov This carboxylic acid intermediate is often a stable, crystalline solid that can be purified by recrystallization before proceeding to the final amidation step.

Amide Bond Formation Strategies

The final and most critical step is the formation of the primary carboxamide. This transformation involves coupling the 1-(3-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with an ammonia source. A variety of modern peptide coupling reagents are employed for this purpose to activate the carboxylic acid and facilitate the reaction under mild conditions, minimizing racemization and other side reactions if chiral centers were present. umich.edu

Common strategies include:

Use of Coupling Reagents : Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are frequently employed. researchgate.net Other effective coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). acs.orgrsc.org These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by ammonia or an amine.

Conversion to Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govrsc.org The resulting acyl chloride is highly electrophilic and reacts rapidly with ammonia to form the desired carboxamide. This method is robust but can be sensitive to other functional groups in the molecule.

Direct Coupling of Carboxylate Salts : A general method involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium hydrochloride salts using HBTU as a coupling agent. acs.org This protocol is valuable when the corresponding carboxylic acid is unstable. acs.org

A summary of common amide bond formation reagents is provided below:

Reagent/MethodDescriptionReferences
EDC • HCl / HOBtA carbodiimide-based coupling system that forms an active ester intermediate. researchgate.net
HBTU / TBTUUronium salt-based coupling agents known for high efficiency and rapid reaction times. acs.orgrsc.org
Thionyl Chloride (SOCl₂) / Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride intermediate. nih.govrsc.org
Direct Coupling with HBTUCouples an amine directly with a pre-formed lithium carboxylate salt. acs.org

Structure-Guided Synthesis Approaches

The design and synthesis of specific pyrrole-2-carboxamide derivatives, including this compound, are often informed by structure-guided strategies, particularly in medicinal chemistry. nih.gov This approach utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind with high affinity and selectivity.

For instance, in the development of inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), a key target for tuberculosis therapy, a structure-guided approach was used to design novel pyrrole-2-carboxamide inhibitors. nih.gov A pharmacophore model, consisting of features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings, was created based on known MmpL3 inhibitors. nih.gov The synthesis of a compound like this compound could be rationalized by such a model, where:

The pyrrole-2-carboxamide core acts as a rigid scaffold, with the N-H and C=O groups participating in crucial hydrogen bonding interactions with amino acid residues in the target's active site. nih.gov

The 3-chlorobenzyl group is designed to fit into a specific hydrophobic pocket. The position of the chlorine atom can be critical for optimizing van der Waals interactions and modulating the electronic properties of the phenyl ring to enhance binding affinity.

This structure-based design allows for a more rational and efficient exploration of chemical space, guiding the synthesis towards compounds with a higher probability of desired biological activity, rather than relying on random screening. nih.govresearchgate.net

Expedited and One-Pot Synthesis Protocols

To improve efficiency and reduce waste, expedited and one-pot synthesis protocols for pyrrole derivatives have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, saving time, reagents, and purification efforts.

Examples of such strategies applicable to the synthesis of pyrrole-2-carboxamides include:

Multicomponent Reactions (MCRs) : Several protocols exist for the one-pot synthesis of highly substituted pyrroles from simple starting materials. scielo.org.mxresearchgate.net For instance, a one-pot, three-component reaction of arylglyoxals, an amine source, and a dicarbonyl compound can rapidly generate complex pyrrole structures. scielo.org.mx

Electrocyclization/Oxidation Sequences : A one-pot procedure for synthesizing pyrrole-2-carboxylates and -carboxamides has been developed that involves an electrocyclization reaction followed by an in-situ oxidation step. acs.org

Continuous Flow Synthesis : This technology enables the synthesis of pyrrole-3-carboxylic acids and amides in a single, uninterrupted process. syrris.com Reactants are continuously pumped through microreactors where reactions occur, and byproducts can be utilized in subsequent steps. For example, HBr generated during a Hantzsch-type pyrrole synthesis was used in-situ to hydrolyze a tert-butyl ester in a downstream step within the same flow sequence. syrris.com

These advanced synthetic protocols offer powerful alternatives to traditional multi-step solution-phase synthesis, enabling the rapid and efficient production of libraries of compounds for drug discovery and other applications. chemistryviews.org

Derivatization Strategies for Structural Diversification

The 1-(benzyl)-1H-pyrrole-2-carboxamide scaffold is a versatile template for structural diversification, allowing chemists to systematically modify different parts of the molecule to probe structure-activity relationships (SAR). researchgate.netnih.gov Derivatization can be targeted at several key positions on the molecule.

Position of DiversificationPotential ModificationsRationaleReferences
Benzyl (B1604629) Ring (Position 1)Introduction of various substituents (e.g., fluoro, methyl, methoxy, cyano) at the ortho-, meta-, or para-positions. Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl).To explore hydrophobic and electronic interactions within a target's binding pocket and to modulate pharmacokinetic properties. researchgate.netnih.gov
Pyrrole Ring (Positions 3, 4, 5)Introduction of halogens (Cl, Br), alkyl, or aryl groups. This can be achieved by starting with a pre-functionalized pyrrole or by electrophilic substitution on the N-substituted pyrrole ring.To alter the shape and electronic distribution of the core scaffold, potentially introducing new binding interactions or blocking metabolic pathways. nih.govnih.gov
Carboxamide Nitrogen (Position 2)Conversion of the primary amide (-CONH₂) to secondary (-CONHR) or tertiary (-CONR₂) amides by coupling the carboxylic acid with various primary or secondary amines.To introduce new vectors for hydrogen bonding or hydrophobic interactions and to fine-tune solubility and cell permeability. researchgate.netnih.gov

These derivatization strategies are fundamental in medicinal chemistry for optimizing a lead compound's potency, selectivity, and drug-like properties. researchgate.netnih.gov

Pharmacological Profiles and Biological Activities

Anticancer Efficacy

The anticancer potential of compounds related to 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide has been investigated, with a particular focus on tetrasubstituted pyrrole (B145914) (TSP) derivatives. These complex molecules, which incorporate the core pyrrole-2-carboxamide structure, show notable efficacy against melanoma.

Tetrasubstituted pyrrole derivatives have demonstrated significant and selective cytotoxic activity against human melanoma cell lines. A lead TSP compound, 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, which contains the key N-(3-chlorobenzyl) carboxamide moiety, has shown selective anticancer activity against M14 and A375 melanoma cells.

A newer series of TSPs also exhibited considerable toxicity against the human epithelial melanoma A375 cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.govnih.gov For instance, one of the most active and soluble compounds in this series, designated 10a, displayed an IC50 value of 10 µM against A375 cells, which is comparable to the reference compound nutlin-3a (B1683890) (IC50 = 15 µM). nih.gov

In Vitro Anticancer Activity of Tetrasubstituted Pyrrole (TSP) Derivatives Against A375 Melanoma Cells

CompoundCell LineIC50 Value (µM)Reference
TSP Derivative SeriesA37510 - 27 nih.govnih.gov
Compound 10aA37510 nih.gov
Nutlin-3a (Reference)A37515 nih.gov

The antiproliferative effects of these pyrrole derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis. nih.gov Studies on TSP compounds confirm that their anticancer activity is directly related to the activation of apoptotic pathways within melanoma cells. nih.govnih.gov The combination of a TSP derivative with Nutlin 3, a known inhibitor of the p53-MDM2 interaction, has been shown to trigger apoptosis and significantly impair the viability of melanoma cells. nih.gov

This activity is linked to the ability of these compounds to interfere with proteins that regulate the cell cycle. nih.govnih.gov By activating the p53 pathway, a critical tumor suppressor pathway that governs cell cycle checkpoints, these compounds can halt uncontrolled cell proliferation. nih.govfrontiersin.org The activation of p53 can lead to either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe. frontiersin.org

A key aspect of the mechanism of these tetrasubstituted pyrrole derivatives is their function as mimetics of protein-protein interaction (PPI) hot-spot residues. nih.govnih.gov They are designed to mimic the spatial arrangement of key amino acid residues in α-helices, which are crucial structures in protein recognition. nih.gov

Specifically, these compounds interfere with the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. nih.govexlibrisgroup.com In many cancers, p53 is inactivated by overexpression of MDM2. The TSP derivatives can disrupt this interaction, leading to the stabilization and activation of p53. nih.gov This restores p53's tumor-suppressing functions, including the induction of apoptosis, thereby contributing to the anticancer effect. nih.govexlibrisgroup.com

Antimicrobial Efficacy

Analogues of this compound have also been evaluated for their antimicrobial properties, showing promise as a scaffold for the development of new antibacterial agents.

Research into derivatives of the closely related structure, 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide, has provided insight into the antibacterial potential of this chemical class. These compounds have been tested against a variety of bacterial pathogens.

Derivatives based on the 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide scaffold have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-negative and Gram-positive bacteria. nih.gov

Against Gram-negative bacteria, certain derivatives have shown potent activity. One study identified a specific carboxamide, designated 4i, as a strong antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 1.02 µg/mL. researchgate.net Other derivatives in this class showed activity against P. aeruginosa and E. coli that was comparable to standard antibiotics like gentamicin (B1671437) and ciprofloxacin. nih.gov

These compounds are also active against Gram-positive bacteria, such as Staphylococcus aureus. nih.gov While some studies indicate that the MIC values against S. aureus may be higher than those for reference antibiotics, the pyrrole scaffold is generally considered highly potent against many Gram-positive species. nih.gov

In Vitro Antibacterial Activity of 1-(4-Chlorobenzyl)-1H-pyrrole-2-carboxamide Derivatives

Bacterial StrainGram TypeCompoundMIC Value (µg/mL)Reference
Klebsiella pneumoniaeGram-NegativeCarboxamide 4i1.02 researchgate.net
Escherichia coliGram-NegativeCarboxamide 4i1.56 researchgate.net
Pseudomonas aeruginosaGram-NegativeCarboxamide 4i3.56 researchgate.net
Staphylococcus aureusGram-PositivePyrrole-2-carboxamide DerivativesActivity Demonstrated nih.gov

Antibacterial Activity

Antibiofilm Properties

The pyrrole-2-carboxamide moiety is recognized as a crucial pharmacophore that contributes to various biological properties, including antibacterial, antifungal, and antibiofilm effects. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the broader class of N-substituted pyrrole derivatives has demonstrated notable activity against the formation of bacterial biofilms. nih.gov

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which confers resistance to antibiotics and the host immune system. The core pyrrole structure is a key component in many natural and synthetic compounds with antibiofilm potential. nih.govnih.gov Research on related N-arylpyrrole derivatives has shown that these compounds can exhibit broad-spectrum biofilm inhibition, suggesting that the N-benzyl substitution, as seen in this compound, could confer similar properties. nih.gov The mechanism of action for related compounds often involves the disruption of bacterial adhesion and maturation of the biofilm structure.

Antitubercular Activity

The pyrrole-2-carboxamide scaffold has been the focus of significant research in the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. nih.gov Derivatives of this class have shown potent activity against drug-resistant strains of tuberculosis.

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives have revealed that the introduction of electron-withdrawing substituents on the phenyl ring attached to the pyrrole nitrogen can significantly enhance anti-TB activity. This suggests that the 3-chloro substitution in this compound is a favorable feature for this biological activity. Many compounds within this class exhibit potent anti-TB activity with high selectivity and low cytotoxicity. For instance, some optimized pyrrole-2-carboxamides show a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL against M. tuberculosis.

The mechanism of action for many of these compounds has been identified as the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. The efficacy of these inhibitors is often tested against M. smegmatis as a model organism, as it expresses variants of the mmpL3 gene from M. tuberculosis.

Antifungal Activity (e.g., Aspergillus fumigatus)

Despite the broad antimicrobial potential of some pyrrole derivatives, research into the specific antifungal activity of N-benzyl-pyrrole-2-carboxamides has yielded limited positive results. A study involving the synthesis and evaluation of a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives, which are structural isomers of the compound of interest, found that none of the tested compounds exhibited significant antifungal activity. researchgate.net This suggests that compounds of this particular structural class may not be effective antifungal agents against common fungal pathogens like Aspergillus fumigatus.

Enzyme and Receptor Modulation

The pyrrole carboxamide scaffold is a key structural feature in a variety of kinase inhibitors. nih.govnih.gov Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer, making them important therapeutic targets.

Extracellular signal-regulated kinase (ERK) Inhibition: Research has identified pyrrole carboxamide-based compounds as selective inhibitors of the ERK5 kinase domain. nih.gov The ERK5 pathway is implicated in cancer cell proliferation, migration, and survival. While the specific compound this compound has not been explicitly detailed as an ERK inhibitor, the general structure is consistent with scaffolds known to possess this activity. For example, optimization of a pyrrole carboxamide high-throughput screening hit led to the development of submicromolar inhibitors of ERK5. nih.gov

Other Protein Kinase Inhibition: Beyond ERK, the pyrrole carboxamide structure has been utilized to develop inhibitors for other protein kinases.

Janus Kinase 2 (JAK2): A series of novel pyrrole carboxamide inhibitors of JAK2 have been synthesized and evaluated. One potent and orally bioavailable JAK2 inhibitor from this class, NMS-P830, demonstrated significant tumor growth inhibition in preclinical models. nih.gov

Clk/Dyrk Kinases: N-Benzylated carboxamides based on a benzothiophene (B83047) scaffold have been developed as multi-targeted inhibitors of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (Dyrk), which are involved in cancer cell division and survival. nih.gov

The inhibitory activities of some related pyrrole and benzothiophene carboxamide kinase inhibitors are summarized below.

Compound ClassTarget Kinase(s)Potency (IC₅₀)Reference
Pyrrole Carboxamide DerivativeERK5Submicromolar nih.gov
Pyrrole Carboxamide (NMS-P830)JAK2Potent (specific values not provided in abstract) nih.gov
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamide (Compound 12)Dyrk1A, Dyrk1B, Clk1Potent (specific values not provided in abstract) researchgate.net
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamide (Compound 17)Dyrk1A, Dyrk1B, Clk1Potent (specific values not provided in abstract) researchgate.net

Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. nih.gov Certain complex derivatives of pyrrole carboxamides have been shown to possess topoisomerase I inhibitory properties. nih.gov

Specifically, a series of propylamine (B44156) oligopyrrole carboxamides, which are structurally related to the DNA minor groove binders netropsin (B1678217) and distamycin A, were synthesized and evaluated. nih.gov These compounds, which link multiple pyrrole carboxamide units via a propylamine chain to a DNA intercalating system (like a heterocyclic or anthraquinone (B42736) moiety), were found to inhibit topoisomerase I. nih.gov This activity is part of the mechanism contributing to their cytotoxicity against human tumor cell lines. nih.gov However, it is important to note that these are structurally complex molecules, and there is no direct evidence to suggest that a simpler molecule like this compound would have the same activity.

DNA Gyrase Inhibition

Pyrrolamides, a class of compounds that includes this compound, are known for their ability to target bacterial DNA gyrase. researchgate.net This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.net By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. researchgate.net

The pyrrolamide core of this compound plays a key role in its interaction with the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov Specifically, the pyrrole NH group can form a hydrogen bond with the side chain of an aspartate residue (Asp73 in E. coli), while the carboxamide oxygen interacts with a conserved water molecule and the side-chain hydroxyl group of a threonine residue (Thr165). nih.gov

Studies on related N-phenylpyrrolamide inhibitors have demonstrated potent, low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org The antibacterial efficacy of these compounds often correlates with their ability to inhibit this enzyme. For instance, some derivatives show significant activity against both Gram-positive and Gram-negative bacteria. rsc.org The structural features of the benzyl (B1604629) group, including the position of the chloro-substituent, can modulate the inhibitory potency and antibacterial spectrum.

Table 1: DNA Gyrase Inhibitory Activity of Related Pyrrolamide Compounds
CompoundTarget OrganismIC50 (nM)Reference
N-phenylpyrrolamide derivative 22eE. coli DNA gyraseLow nanomolar range rsc.org
N-phenylpyrrolamide derivative 23bE. coli DNA gyraseLow nanomolar range rsc.org
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (1)E. coli GyrB24Single-digit nanomolar nih.gov

Serotonin (B10506) 5-HT6 Receptor Inverse Agonism

Derivatives of 1H-pyrrole-3-carboxamide have been investigated as ligands for the serotonin 5-HT6 receptor, a promising target for cognitive disorders. nih.govnih.gov This receptor is primarily expressed in brain regions associated with memory and learning. nih.gov While many compounds act as neutral antagonists, some, particularly those with a 2-phenyl-1H-pyrrole-3-carboxamide scaffold, have been shown to exhibit inverse agonism. nih.govacs.orgresearchgate.net Inverse agonists not only block the action of the natural ligand (serotonin) but also reduce the receptor's basal, constitutive activity. nih.gov

The modification of the pyrrole scaffold has been shown to shift the functional activity from neutral antagonism to inverse agonism at the Gs signaling pathway. researchgate.net This is significant because the 5-HT6 receptor's constitutive activity has been linked to the regulation of cyclin-dependent kinase (Cdk5) and mTOR signaling pathways, which are implicated in neuronal function and neuropathic pain. mdpi.comnih.gov For instance, the inverse agonist identified as compound 27, derived from a 2-phenyl-1H-pyrrole-3-carboxamide core, demonstrated the ability to reverse scopolamine-induced memory deficits in animal models. nih.govresearchgate.net The presence and position of substituents on the phenyl rings of these molecules, such as a chlorine atom, can enhance affinity for the 5-HT6 receptor by forming additional interactions like halogen bonds with receptor residues. acs.org

Table 2: 5-HT6 Receptor Affinity of Related Pyrrole Carboxamide Derivatives
CompoundReceptor Affinity (Ki, nM)Functional ActivityReference
(S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ)HighNeutral Antagonist acs.org
2-phenyl-1H-pyrrole-3-carboxamide derivative 7208Inverse Agonist acs.org
2-phenyl-1H-pyrrole-3-carboxamide derivative 8106Inverse Agonist acs.org
2-phenyl-1H-pyrrole-3-carboxamide derivative 27HighInverse Agonist acs.orgresearchgate.net

Potential for Modulating Inflammatory Pathways

The pyrrole ring is a structural component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Research into novel pyrrole derivatives continues to explore their potential as anti-inflammatory agents. nih.gov

Some synthesized pyrrole derivatives have demonstrated significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) in preclinical models. nih.gov The mechanism of action for many of these newer compounds is also linked to the inhibition of COX-2, the inducible form of the enzyme that is upregulated during inflammation. unina.it For example, certain pyrrole derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with older NSAIDs. unina.it While direct studies on the anti-inflammatory properties of this compound are not extensively detailed, the general class of pyrrole-containing compounds shows promise in modulating inflammatory pathways. nih.govpensoft.net

Inhibition of Neurotropic Alphavirus Replication

Recent research has identified novel inhibitors of neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), which can cause severe encephalitis. nih.gov Among the promising classes of compounds are thieno[3,2-b]pyrrole-based inhibitors. nih.gov Structure-activity relationship studies have explored modifications to this core, including the synthesis of indole (B1671886) bioisosteres to improve metabolic stability. nih.gov

While not a thieno[3,2-b]pyrrole, the core pyrrole structure of this compound is a relevant feature. Studies on related indole-2-carboxamide derivatives have shown that substituents on the N-benzyl group and modifications to the carboxamide linker are critical for antiviral potency. nih.gov For instance, the synthesis of 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid was a key step in creating a library of potential alphavirus replication inhibitors. nih.gov These findings suggest that the this compound scaffold could be a starting point for the design of new antiviral agents targeting these pathogens.

DNA Binding Properties

Pyrrolamides, including distamycin and netropsin, are a well-known class of natural products that bind to the minor groove of DNA. nih.gov This binding is sequence-specific and is a key determinant of their biological activities, which include antibacterial, antiviral, and antitumor effects. nih.gov The ability of these molecules to fit snugly into the minor groove is facilitated by their crescent shape and the hydrogen bonding potential of the amide groups.

Mechanism of Action and Target Identification

Elucidation of Molecular Targets

The therapeutic potential of pyrrole-2-carboxamide derivatives is linked to their interaction with specific and vital molecular machinery in pathogens and cells.

A primary and well-studied mechanism of action for pyrrole-2-carboxamide derivatives is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in mycobacteria, responsible for the export of mycolic acids, in the form of trehalose monomycolate (TMM), from the cytoplasm across the inner membrane to the periplasmic space. nih.govamazonaws.comasm.org This transport is a critical step in the construction of the unique and protective mycobacterial outer membrane. amazonaws.com

Pyrrole-2-carboxamides have been designed as potent inhibitors of MmpL3. nih.gov The inhibition of MmpL3 disrupts the proton motive force (PMF) that drives the transport process. nih.govamazonaws.com This leads to the blockage of TMM translocation, a crucial step for the survival and pathogenesis of Mycobacterium tuberculosis. nih.gov The essential nature of MmpL3 for mycobacterial viability makes it an attractive target for the development of new anti-tuberculosis drugs. nih.govnih.gov

As a direct consequence of MmpL3 inhibition, 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide and related compounds have a significant impact on mycolic acid biosynthesis. nih.gov Mycolic acids are long-chain fatty acids that are fundamental components of the mycobacterial cell wall, providing a waxy, impermeable barrier. nih.govfrontiersin.org

By inhibiting MmpL3, these compounds prevent the transport of TMM, a key precursor for mycolic acids. nih.gov This leads to an accumulation of TMM within the cytoplasm and a reduction in the synthesis of mature mycolic acids and trehalose dimycolate (TDM), which are essential for the integrity of the cell envelope. nih.govnih.gov The disruption of this pathway compromises the structural integrity of the bacterial cell wall, ultimately leading to cell death. frontiersin.org The effect of these compounds on mycolic acid synthesis is often confirmed using metabolic labeling assays with radioactive precursors like [14C] acetate (B1210297). nih.gov

Certain pyrrole-2-carboxamide derivatives have been shown to interact with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial survival as they control the topological state of DNA, which is crucial for processes like DNA replication, transcription, and repair. mdpi.comnih.gov

These compounds act as inhibitors of the ATP-binding site of these enzymes. nih.govmdpi.com For instance, derivatives containing a benzothiazole scaffold attached to the pyrrole-2-carboxamide core have demonstrated potent inhibition of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability is advantageous in overcoming resistance that may arise from mutations in a single target. mdpi.com The inhibition of these essential enzymes leads to the disruption of DNA replication and ultimately bacterial cell death.

While not a primary mechanism for all pyrrole-2-carboxamides, related derivatives that incorporate a sulfonamide moiety have the potential to inhibit folic acid synthesis. Sulfonamides are a well-known class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.

Folic acid is a vital nutrient for the synthesis of nucleic acids and amino acids. mdpi.com Bacteria must synthesize their own folic acid, making this pathway an excellent target for antimicrobial agents. mdpi.com The combination of a pyrrole (B145914) nucleus with a sulfonamide group could yield compounds that target this pathway, although this is not the established mechanism for this compound itself. nih.gov

Understanding Binding Modes and Interactions

The inhibitory activity of this compound and its analogs is dependent on their specific molecular interactions with their target proteins.

Binding with MmpL3: Docking studies have provided insights into the binding mode of pyrrole-2-carboxamide derivatives with MmpL3. These compounds are predicted to bind within a pocket of the MmpL3 transporter. nih.gov The interactions are typically characterized by:

Hydrogen Bonds: The carboxamide group can form hydrogen bonds with key amino acid residues in the binding site, which is a critical interaction for anchoring the molecule. nih.gov

Interaction Type Functional Group of Inhibitor Potential Interacting Residues in MmpL3
Hydrogen BondingCarboxamidePolar amino acids (e.g., Asp, Gln)
HydrophobicBenzyl (B1604629) ring, Pyrrole ringNonpolar amino acids (e.g., Val, Leu, Phe)

Binding with Bacterial Topoisomerases: For derivatives that target DNA gyrase and topoisomerase IV, co-crystal structures have revealed detailed binding interactions within the ATP-binding site of the GyrB and ParE subunits. nih.gov Key interactions include:

The pyrrole NH group often forms a hydrogen bond with the side chain of a conserved aspartate residue (e.g., Asp73 in E. coli GyrB). nih.gov

The carboxamide oxygen can interact with a conserved water molecule and the side-chain hydroxyl group of a threonine residue (e.g., Thr165). nih.gov

The substituted benzyl group can occupy a hydrophobic pocket, forming favorable van der Waals interactions. mdpi.com

Interaction Type Functional Group of Inhibitor Interacting Residues in GyrB
Hydrogen BondingPyrrole NHAsp73
Hydrogen BondingCarboxamide OxygenThr165, Conserved Water
HydrophobicBenzyl RingAla68, Val71, Met75

Modulation of Cellular Pathways

Beyond their antimicrobial effects, certain pyrrole derivatives have been found to modulate critical cellular pathways, indicating a broader therapeutic potential.

Signaling Pathways in Neuronal Apoptosis: Apoptosis, or programmed cell death, is a tightly regulated process involving complex signaling cascades. nih.gov Dysregulation of apoptosis is implicated in various neurodegenerative disorders. nih.gov Some novel pyrrole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a role in both cell survival and apoptosis. nih.gov Inhibition of the ERK pathway by these compounds can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic program. nih.gov

Amyloid-beta Precursor Protein Signaling: The amyloid precursor protein (APP) is a central molecule in the pathogenesis of Alzheimer's disease. nih.govnih.govfrontiersin.org Its proteolytic processing can lead to the formation of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. nih.govcellsignal.com APP and its fragments are involved in various signaling pathways, including Notch and Wnt signaling, which are crucial for neurogenesis and gliogenesis. nih.gov While direct modulation of APP signaling by this compound is not yet established, the ability of small molecules to cross the blood-brain barrier and interact with protein signaling cascades opens up possibilities for developing pyrrole-based compounds for neurodegenerative diseases.

Structure-Based Rationalization of Biological Effects

A detailed structure-based rationalization of the biological effects of this compound is contingent on the identification of its specific biological target(s). Without this critical information, any discussion on the molecular interactions driving its activity would be speculative.

Further research, including target identification and structural biology studies, is necessary to elucidate the pharmacological properties of this compound.

Structure Activity Relationship Sar Investigations

Influence of Pyrrole (B145914) Core Substituents

The substitution pattern on the pyrrole ring is a key determinant of the pharmacological activity of 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide analogs.

Role of Halogenation (e.g., Chloro, Fluoro)

Halogenation of the pyrrole core has been shown to significantly modulate the biological activity of this class of compounds. The inclusion of electron-withdrawing halogen atoms on the electron-rich pyrrole ring can influence the molecule's electronic properties and its interactions with biological targets. nih.gov For instance, the presence of two chlorine atoms on the pyrrole heterocycle can increase hydrophobic interactions within the target's binding pocket and lower the pKa of the proton on the pyrrole nitrogen. nih.gov

In some series of pyrrole-2-carboxamide derivatives, monochloro-substituted compounds have demonstrated more significant antibacterial activity than their dichloro-substituted counterparts. nih.gov This suggests that while halogenation can be beneficial, the degree and position of substitution are crucial. Specifically, compounds with a fluorophenyl moiety attached to the pyrrole ring have exhibited potent anti-tuberculosis activities. nih.gov The introduction of fluorine, a highly electronegative atom, can lead to favorable interactions with the biological target.

Impact of Electron-Withdrawing Groups

The attachment of electron-withdrawing groups to the pyrrole ring has been identified as a strategy to enhance the anti-tuberculosis activity of pyrrole-2-carboxamide derivatives. nih.gov These groups can modulate the electron density of the pyrrole ring, affecting its reactivity and binding affinity. However, the strength of the electron-withdrawing group is a critical factor. For example, a strong electron-withdrawing group like trifluoromethyl (CF3) has been shown to decrease activity when compared to other analogs. nih.gov This indicates that a fine balance of electronic properties is necessary for optimal potency. The pyrrole moiety bearing a phenyl group with electron-withdrawing substituents was also found to be optimal for metabolic stability. nih.gov

Effects of Methylation on Pyrrole Ring

Methylation of the pyrrole ring, specifically replacing the pyrrole hydrogen with a methyl group, has been demonstrated to have a detrimental effect on the activity of these compounds. nih.gov In one study, this modification led to a significant reduction in anti-tuberculosis activity, with a 50-fold increase in the minimum inhibitory concentration (MIC). nih.gov This suggests that the hydrogen atom on the pyrrole nitrogen is crucial for the compound's biological activity, potentially participating in key hydrogen bonding interactions with the target enzyme.

Compound ModificationResulting ActivityFold Change in MIC
Pyrrole N-H (unsubstituted)High Potency-
Pyrrole N-CH3 (methylated)Reduced Potency~50-fold increase

Importance of Carboxamide Moiety and Substituents

The carboxamide moiety at the 2-position of the pyrrole ring is a critical pharmacophoric element. Its structure and the nature of its substituents play a pivotal role in the biological activity of these compounds.

Necessity of Pyrrole-2-carboxamide Hydrogens for Potency

Research has unequivocally demonstrated that the hydrogens on the pyrrole-2-carboxamide group are crucial for potency. nih.gov Replacing both the pyrrole and carboxamide hydrogens with methyl groups resulted in a complete loss of activity. nih.gov Docking studies have suggested that the amide hydrogen can form a critical hydrogen bond with amino acid residues, such as ASP645, in the active site of the target enzyme. nih.gov When this hydrogen is replaced by a methyl group, this key interaction is lost, leading to a significant drop in potency. nih.gov

Compound ModificationHydrogen Bonds with TargetResulting Activity
Pyrrole N-H and Amide N-HPresentPotent
Pyrrole N-CH3 and Amide N-HOne hydrogen bondReduced Potency
Pyrrole N-CH3 and Amide N-CH3No hydrogen bondsInactive

Effects of Bulky Substituents on Carboxamide

The structure-activity relationship (SAR) studies of pyrrole-2-carboxamide derivatives have revealed that the size and nature of the substituent on the carboxamide nitrogen are critical for biological activity. Research into analogs has demonstrated that incorporating bulky, lipophilic groups at this position can significantly enhance potency. nih.govnih.gov

In a series of compounds designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), replacing a smaller cyclohexyl group on the carboxamide with larger, bulkier moieties led to a substantial increase in antitubercular activity. nih.gov For instance, the introduction of an adamantyl group resulted in a more than 100-fold increase in potency. nih.gov Conversely, substituting the carboxamide with small groups, aromatic moieties, or secondary amines resulted in a significant loss of activity. nih.gov This suggests that a large, sterically demanding group is a key requirement for effective interaction with the biological target. nih.govnih.gov

These findings indicate that the binding pocket of the target protein likely contains a large hydrophobic region that can accommodate and favorably interact with these bulky substituents. nih.gov The enhanced activity associated with these groups underscores their importance in optimizing the pharmacological profile of this chemical scaffold.

Table 1: Effect of Carboxamide Substituents on Anti-TB Activity

Compound ID Carboxamide Substituent (R) Relative Potency Increase
1 Cyclohexyl Baseline
3 Larger aliphatic groups Increased
5 Adamantyl >100-fold increase
6 Small groups (e.g., Methyl) Large loss of activity
7-11 Secondary amine/Aromatic groups Loss of potency

Data derived from SAR studies on MmpL3 inhibitors. nih.gov

Conformational and Stereochemical Considerations

The three-dimensional arrangement of substituents around the pyrrole core is a crucial determinant of the biological activity of this compound and its analogs. The relative orientation of the aromatic rings and the carboxamide group, dictated by rotational barriers and substituent effects, influences how the molecule fits into its target's binding site. nih.gov

Pharmacophore Feature Identification and Refinement

Pharmacophore modeling has been instrumental in identifying the key chemical features of pyrrole-2-carboxamide derivatives that are essential for their biological activity. A pharmacophore model for this class of compounds, developed based on the structure of known inhibitors and their target, typically includes several key features. nih.govnih.gov

For MmpL3 inhibitors, a structure-based pharmacophore model identified three essential components: a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov The pyrrole-2-carboxamide scaffold itself maps onto these features, with the carboxamide oxygen acting as a hydrogen bond acceptor and the pyrrole and benzyl (B1604629) rings fulfilling the ring-aromatic and hydrophobic requirements. nih.gov

Docking studies further refine this model by illustrating the specific interactions. The carboxamide moiety often forms a crucial hydrogen bond with key amino acid residues (e.g., ASP645) in the active site. nih.gov The N-benzyl group, particularly the 3-chloro substituted ring, occupies a hydrophobic pocket, where the halogen atom can participate in favorable interactions. nih.gov The pyrrole ring itself contributes to the core structure and engages in aromatic or hydrophobic interactions. nih.gov Refinement of this pharmacophore model is a key strategy for the rational design of new, more potent analogs. nih.govmdpi.com

Table 2: Key Pharmacophore Features for Pyrrole-2-Carboxamide Analogs

Pharmacophore Feature Corresponding Molecular Moiety Putative Interaction
Hydrogen Bond Acceptor Carboxamide Oxygen H-bond with protein backbone/residue
Ring-Aromatic Feature Pyrrole Ring Aromatic/Hydrophobic interactions
Hydrophobic Feature 3-Chlorobenzyl Group Interaction with hydrophobic pocket

Based on models for related pyrrole-2-carboxamide inhibitors. nih.gov

SAR Analysis for Optimizing Pharmacological Profiles

Systematic SAR analysis of the this compound scaffold has provided critical insights for optimizing its pharmacological properties, including potency and drug-like characteristics. nih.govnih.govresearchgate.net

Key findings from various studies on related analogs can be summarized as follows:

N-1 Benzyl Substitution : The N-benzyl side chain is crucial for inhibitory potency. nih.gov The substitution pattern on this ring is important, with halogen substitution at the meta-position, as seen in the 3-chloro group, being favorable for activity in certain series. nih.gov

C-2 Carboxamide Group : This group is a critical interaction point, often acting as a hydrogen bond donor and acceptor. nih.gov As discussed, attaching bulky, hydrophobic substituents to the amide nitrogen dramatically improves activity in antitubercular agents. nih.govnih.gov

Pyrrole Ring : The pyrrole core serves as a central scaffold. Substitutions on the pyrrole ring itself can modulate activity. For example, replacing the pyrrole N-H with a methyl group was found to reduce activity significantly in one series of MmpL3 inhibitors. nih.gov In other contexts, dihalogenation of the pyrrole ring has been shown to be a beneficial substitution for enhancing biological activity. nih.gov

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in virtual screening and for understanding the binding mechanisms of potential drug candidates.

For various pyrrole-2-carboxamide derivatives, molecular docking has been successfully used to predict their binding affinity and interactions within the active sites of biological targets. For instance, in studies targeting the mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for the growth of mycobacteria, docking simulations predicted that pyrrole-2-carboxamide derivatives could effectively bind within its proton-translocation channel. nih.gov The simulations often generate a docking score, a numerical value that estimates the binding affinity; a lower score typically indicates a more favorable binding interaction. vlifesciences.com

Similarly, docking studies on pyrrole-scaffold inhibitors targeting the Hepatitis B virus (HBV) core protein have shown that these compounds exhibit binding patterns similar to other known modulators, with hydrophobic interactions being a primary driving force for the binding. nih.gov These predictions are crucial first steps in identifying promising compounds for further experimental validation.

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For pyrrole-2-carboxamide derivatives targeting MmpL3, docking studies revealed that the amide portion of the scaffold consistently forms crucial hydrogen bonds with an Asp-Tyr residue pair (Asp645 and Tyr646) in the hydrophilic S4 pocket of the protein. nih.gov This interaction is vital for the compound's inhibitory activity. The studies also highlighted the importance of hydrophobic pockets (S3 and S5) that accommodate other parts of the molecule, such as phenyl or pyridyl groups. nih.gov

In the context of HBV capsid inhibitors, docking and subsequent molecular dynamics simulations identified a range of key residues on different protein chains that stabilize the inhibitors, including P25, W102, I105 on chain B and V124, W125, T128 on chain C. nih.gov For inhibitors of enoyl-acyl carrier protein reductase (InhA), another target in Mycobacterium tuberculosis, the peptide linkage in pyrrole (B145914) derivatives was found to be important for interacting with the target receptor. zenodo.org

The table below summarizes key amino acid residues identified in docking studies of related pyrrole-carboxamide compounds with their respective protein targets.

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction
MmpL3 nih.govAsp645, Tyr646Hydrogen Bonding
HBV Core Protein nih.govP25, D29, T33, W102, I105, F110, Y118Hydrophobic/Stabilizing
HBV Core Protein nih.govS121, V124, W125, T128, R133, P134Hydrophobic/Stabilizing
LSD1 nih.govAsn535Stabilizing

Docking simulations allow researchers to visualize and explore how a ligand fits into a binding site, including its conformation and orientation. Studies on MmpL3 inhibitors have shown a consistent binding mode where different parts of the pyrrole-2-carboxamide molecule occupy distinct pockets within the target protein. For example, a 2,4-dichlorophenyl group might occupy the S3 pocket, a cyclohexyl group the S5 pocket, and the core pyrrole-2-carboxamide scaffold settles into the S4 pocket to form key hydrogen bonds. nih.gov The reliability of these predicted binding poses is often validated by redocking a known co-crystallized ligand and measuring the root mean square deviation (RMSD) from its experimental position, with a low RMSD value indicating a reliable docking protocol. nih.gov

Density Functional Theory (DFT) Calculations for Pharmacophore Understanding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is valuable for determining molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding a molecule's reactivity and pharmacophoric features. nih.govmdpi.com

For complex heterocyclic systems like pyrrole derivatives, DFT calculations can optimize the three-dimensional geometry and calculate properties such as the molecular electrostatic potential (MEP). nih.gov The MEP map helps identify the electron-rich and electron-deficient regions of a molecule, which are crucial for recognizing potential hydrogen bond donor and acceptor sites—key features of a pharmacophore. While a specific DFT study for 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide is not available, calculations on a novel N-benzyl-carboxamide derivative have been used to determine its 3D geometry, HOMO-LUMO energies, and charge distribution, providing insights into its stability and reactivity. nih.gov Such calculations would be instrumental in understanding how the 3-chlorobenzyl group influences the electronic properties and binding capabilities of the pyrrole-2-carboxamide core.

In silico Approaches for Compound Design and Optimization

The insights gained from molecular modeling techniques are directly applied in the rational design and optimization of new compounds. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest predicted activity and best properties.

The design of novel pyrrole-2-carboxamides as MmpL3 inhibitors is a prime example of a structure-guided strategy. nih.govnih.gov Based on the crystal structure of MmpL3 and a derived pharmacophore model, researchers designed a series of compounds by modifying substituents on the pyrrole ring and the carboxamide nitrogen to improve anti-tuberculosis activity. nih.govacs.org Similarly, based on 3D-QSAR models and docking information for thieno[3,2-b]pyrrole-5-carboxamide derivatives, new molecules with high predicted activity were designed and then subjected to further computational analysis like molecular dynamics simulations. nih.gov This iterative cycle of design, prediction, and validation is a hallmark of modern computational drug design.

Molecular Dynamics Simulations (for related compounds)

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. embopress.orgsemanticscholar.org This technique is used to assess the stability of a predicted binding pose, explore conformational changes in the protein-ligand complex, and refine the understanding of binding energetics. uzh.ch

For pyrrole-scaffold inhibitors of the HBV core protein, MD simulations were used to confirm the stability of the docked complexes and analyze the flexibility of the protein backbone upon ligand binding. nih.gov In studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising newly designed compounds to explore their binding modes in greater detail and confirm the stability of key interactions, such as those with the residue Asn535. nih.gov These simulations provide a more realistic representation of the biological environment and help validate the static models generated by molecular docking.

In Vitro Methodologies for Biological Evaluation

Biochemical and Enzyme Assays

Receptor Binding Assays (e.g., [3H]-LSD binding assay for 5-HT6R)

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. For pyrrole (B145914) derivatives, which are often investigated for their effects on the central nervous system, the serotonin (B10506) 5-HT6 receptor (5-HT6R) is a common target. nih.govportico.org A typical assay would involve using a radiolabeled ligand, such as [3H]-lysergic acid diethylamide ([3H]-LSD), which is known to bind to 5-HT6 receptors.

The assay is generally performed using cell membranes from cell lines engineered to express the human 5-HT6 receptor, for instance, HEK293 cells. nih.gov These membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of the test compound, 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide. The reaction is allowed to reach equilibrium and is then terminated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter. The ability of the test compound to displace the radioligand from the receptor is used to calculate its inhibitory constant (Ki), which indicates its binding affinity. A lower Ki value signifies a higher binding affinity.

Metabolic Labeling Assays (e.g., [14C] acetate (B1210297) for mycolic acid biosynthesis)

For compounds with potential antimicrobial activity, particularly against Mycobacterium tuberculosis, metabolic labeling assays are employed to identify the mechanism of action. nih.gov The biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, is a key target for many anti-tubercular drugs. nih.gov

A [14C] acetate metabolic labeling assay can determine if a compound inhibits this pathway. nih.gov In this method, cultures of mycobacteria are treated with different concentrations of this compound and then incubated with [14C] acetate, a precursor for fatty acid synthesis. osti.gov After incubation, the lipids are extracted from the bacterial cells and analyzed using techniques like thin-layer chromatography (TLC). nih.gov A reduction in the incorporation of the [14C] label into mycolic acids in treated cells compared to untreated controls would indicate that the compound inhibits mycolic acid biosynthesis. nih.gov

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. biomedres.us This is a standard method to quantify the potency of a potential new antibiotic. The determination is typically performed using a broth microdilution method.

In this assay, a standardized suspension of the target bacterium or fungus is added to wells of a microtiter plate containing serial dilutions of this compound. The plates are then incubated under controlled conditions. The MIC is determined as the lowest concentration of the compound at which no turbidity (i.e., no microbial growth) is observed. biomedres.us This method allows for the screening of the compound against a wide panel of pathogenic microbes to determine its spectrum of activity. For context, various pyrrole-2-carboxamide derivatives have shown MIC values ranging from 1.02 to 6.35 µg/mL against Gram-negative bacteria. researchgate.net

Many pathogenic bacteria form biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics. Assays to determine a compound's ability to inhibit biofilm formation or eradicate existing biofilms are therefore critical.

To assess the inhibition of biofilm formation, bacteria are grown in microtiter plates with varying concentrations of this compound. After an incubation period that allows for biofilm development in control wells, the planktonic (free-floating) bacteria are washed away. The remaining biofilm is then stained, commonly with crystal violet, and the amount of stain retained is quantified, which correlates with the biofilm biomass. A reduction in staining indicates antibiofilm activity. nih.gov

DNA Interaction Studies (e.g., DNA binding, DNA intercalation, Alkaline DNA comet assay)

To investigate whether a compound's mechanism of action involves interaction with DNA, several biophysical and cellular assays can be employed. Pyrrolamides, a class of compounds containing pyrrole-2-carboxamide units, are known to bind to specific DNA sequences. nih.gov

The alkaline DNA comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage such as single- and double-strand breaks and alkali-labile sites at the level of individual cells. mdpi.comnih.gov In this assay, cells treated with this compound are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. nih.gov Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The intensity and length of this tail relative to the "head" (undamaged DNA) is proportional to the amount of DNA damage. frontiersin.org

Protein Expression Analysis (e.g., Western Blot)

Western Blot analysis is a technique used to detect specific proteins in a sample and to assess changes in their expression levels following treatment with a compound. This can provide insights into the cellular pathways affected by this compound.

For example, if a compound is hypothesized to inhibit a specific enzyme or signaling pathway, Western blotting can be used to measure the levels of key proteins in that pathway. Cells would be treated with the compound, and cell lysates would be prepared. The proteins in the lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. Changes in the protein's expression level or its post-translational modification state (e.g., phosphorylation) compared to untreated control cells can reveal the compound's mechanism of action at the molecular level.

Assessment of Microsomal Stability

Detailed research findings and specific data tables regarding the in vitro microsomal stability of this compound are not available in the reviewed scientific literature.

General methodologies for assessing the microsomal stability of related pyrrole-2-carboxamide derivatives involve incubating the compound with liver microsomes from various species (e.g., human, mouse, rat) in the presence of NADPH, a necessary cofactor for the metabolic reactions catalyzed by cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored, typically using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to predict the metabolic fate of the compound in a whole-organism system.

Studies on analogous compounds have shown that the metabolic stability of the pyrrole-2-carboxamide scaffold can be influenced by the nature and position of substituents on the benzyl (B1604629) and pyrrole rings. For instance, the presence of electron-withdrawing groups can sometimes lead to increased metabolic stability. However, without specific experimental data for this compound, any discussion of its microsomal stability would be speculative.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents for Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the continuous development of new and effective antibacterial drugs. nih.gov The pyrrole (B145914) heterocycle is a valuable structural element in this endeavor, with many derivatives showing potent activity against drug-resistant pathogens. nih.govnih.gov Future research on 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide will likely focus on optimizing its structure to enhance its efficacy against these challenging bacteria.

Studies on similar compounds have demonstrated the potential of this chemical class. For instance, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives showed significant in vitro activity against Gram-negative bacterial strains. researchgate.net Specifically, carboxamide 4i (Table 1) was identified as a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, other N-arylpyrrole derivatives have been shown to outperform existing antibiotics like levofloxacin (B1675101) against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that modifications to the carboxamide portion of this compound could yield novel agents effective against ESKAPE pathogens, a group of bacteria known for their formidable resistance to antibiotics. nih.gov

Table 1: Antibacterial Activity of Related Pyrrole-2-Carboxamide Derivatives

Compound ID Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
4i (an analog) Klebsiella pneumoniae 1.02
4i (an analog) Escherichia coli 1.56
4i (an analog) Pseudomonas aeruginosa 3.56
Vc (an N-arylpyrrole) MRSA 4
Vc (an N-arylpyrrole) E. coli 16
Vc (an N-arylpyrrole) K. pneumoniae 16
Vc (an N-arylpyrrole) A. baumannii 32

| Vc (an N-arylpyrrole) | Mycobacterium phlei | 8 |

Data sourced from references researchgate.netnih.gov.

Strategies for Overcoming Resistance Mechanisms

Cancer cells and pathogenic microbes often develop resistance by mutating the drug's target protein, preventing or reducing its binding. nih.gov A key future direction is to design derivatives of this compound that can overcome these mechanisms. Several chemical strategies can be employed:

Designing Inhibitors with Distinct Binding Modes: By altering the compound's structure, new derivatives can be created that bind to the target protein differently than existing drugs. This can render resistance mutations ineffective. nih.gov For example, if a pathogen becomes resistant to the parent compound, an analog that leverages different inhibitor-residue contacts could restore activity. nih.gov

Covalent Inhibition: This strategy involves designing a molecule with an electrophilic group that can form a permanent covalent bond with a nucleophilic residue (like cysteine) in the target's binding site. nih.gov This irreversible binding can be a powerful way to overcome resistance.

Targeted Protein Degradation: A novel approach involves creating Proteolysis Targeting Chimeras (PROTACs). nih.govmdpi.com A PROTAC based on the this compound scaffold would consist of the pyrrole moiety linked to another ligand that recruits an E3 ubiquitin ligase. This complex would then tag the target protein for destruction by the cell's proteasome, eliminating it entirely rather than just inhibiting it. nih.gov

Exploration of New Pharmacological Targets

A critical aspect of future research is to identify and validate novel pharmacological targets for pyrrole-2-carboxamide derivatives. This moves beyond inhibiting well-established pathways and opens up new therapeutic possibilities.

One successful example is the targeting of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis. nih.gov Researchers have designed novel pyrrole-2-carboxamide inhibitors based on the crystal structure of MmpL3, leading to compounds with potent anti-TB activity (MIC < 0.016 μg/mL) and low toxicity. nih.gov This demonstrates that the scaffold can be adapted to inhibit novel and challenging targets.

Beyond infectious diseases, pyrrole derivatives have been designed to target protein kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov A study on fused 1H-pyrroles revealed a derivative that potently inhibited CDK2, highlighting the potential to expand the therapeutic application of the pyrrole core to oncology by exploring new kinase targets. nih.gov

Design of Compounds with Improved Selectivity and Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound like this compound. nih.gov These studies systematically modify different parts of the molecule to understand how chemical structure relates to biological activity, leading to compounds with enhanced potency and selectivity. nih.gov

Key areas for SAR exploration include:

Substitutions on the Pyrrole Ring: Adding electron-withdrawing groups to the pyrrole ring has been shown to improve anti-TB activity in some MmpL3 inhibitors. nih.gov

Modifications of the Benzyl (B1604629) Group: The position and nature of the substituent on the benzyl ring (e.g., the chloro group at position 3) can be varied to fine-tune binding affinity and selectivity.

Alterations to the Carboxamide Moiety: Attaching bulky substituents to the carboxamide nitrogen has been found to greatly improve the potency of certain pyrrole-2-carboxamide derivatives. nih.gov

Furthermore, ensuring selectivity is crucial to minimize off-target effects. Kinase selectivity profiling, where a compound is tested against a large panel of kinases, is an important tool to identify highly selective inhibitors and reduce potential toxicity. mdpi.com

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery relies heavily on the synergy between computational and experimental methods. jddhs.comjddhs.com Computer-aided drug design (CADD) accelerates the process of identifying and optimizing lead compounds, making it more efficient and cost-effective. springernature.comnih.gov

For the future development of this compound derivatives, an integrated approach would be essential:

Molecular Docking and Simulation: These techniques can predict how different derivatives will bind to a target protein, providing insights into the key interactions that determine potency. springernature.comresearchgate.net This allows for the rational design of new analogs.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model based on the pyrrole-2-carboxamide scaffold can be used to screen virtual libraries for new compounds with similar properties. springernature.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds before they are synthesized. springernature.com

These computational predictions are then used to guide experimental work, where the most promising compounds are synthesized and tested in vitro and in vivo, creating a continuous cycle of design, testing, and optimization. jddhs.com

Expanding the Therapeutic Scope of Pyrrole Carboxamides

While much of the focus has been on antibacterial applications, the pyrrole scaffold is known for its diverse pharmacological profile. mdpi.comscitechnol.com Future research should aim to explore the full therapeutic potential of the this compound class beyond its antimicrobial effects. Pyrrole derivatives have shown promise in a variety of therapeutic areas, acting as:

Antiviral agents mdpi.com

Anticancer agents mdpi.comnih.govrsc.org

Anti-inflammatory drugs nih.gov

Enzyme inhibitors nih.gov

The structural versatility of the pyrrole ring allows it to be incorporated into a wide range of molecules targeting different biological pathways. nih.govscitechnol.com By screening this compound and its rationally designed derivatives against a broader range of biological targets, new and unexpected therapeutic applications may be uncovered, significantly expanding the value of this chemical scaffold.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step procedures:

Core Pyrrole Formation : Cyclization of β-ketoesters or analogous precursors under acidic conditions (e.g., HCl or H₂SO₄) to generate the pyrrole backbone .

Chlorobenzyl Substitution : Nucleophilic substitution or alkylation reactions introducing the 3-chlorobenzyl group, often requiring catalysts like DMAP or Et₃N .

Carboxamide Functionalization : Amidation via coupling agents (e.g., HATU, EDC) with ammonia or amines.

Q. Critical Parameters :

  • Temperature : Cyclization requires 100–110°C for optimal ring closure .
  • Catalyst Selection : DMAP improves substitution efficiency by 20–30% compared to non-catalytic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Table 1 : Representative Synthesis Steps (Analogous Compounds)

StepReaction TypeConditionsYield (%)Reference
1CyclizationH₂SO₄, 110°C, 16 hr29–88
2AlkylationDMAP/Et₃N, RT, 12 hr70–85
3AmidationEDC/HOBt, DMF, 0°C→RT60–75

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.1–5.3 ppm (benzyl-CH₂), δ 6.5–6.8 ppm (pyrrole protons). Splitting patterns confirm substitution positions .
    • ¹³C NMR : Carboxamide carbonyl at ~168 ppm; pyrrole carbons at 110–125 ppm .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) with retention time 8–10 min; purity >98% .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 263.07 (calculated for C₁₂H₁₁ClN₂O). Fragmentation at m/z 154 (pyrrole-carboxamide backbone) .

Q. What are the key stability considerations for this compound under various storage conditions?

Methodological Answer :

  • Light Sensitivity : Degrades by 15% after 72 hr under UV light; store in amber vials .
  • Temperature : Stable at −20°C for 6 months; room temperature (25°C) reduces stability by 5%/month .
  • Solvent Compatibility : Solubility in DMSO (50 mg/mL) minimizes precipitation; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict transition states and activation energies for cyclization/alkylation steps .
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation by 40% .
  • AI-Driven Optimization : Platforms like COMSOL integrate machine learning to simulate solvent effects and catalyst performance, achieving 90% accuracy in yield prediction .

Q. What strategies address contradictory biological activity data across different assay systems for this compound?

Methodological Answer :

  • Assay Validation :
    • Dose-Response Curves : Confirm IC₅₀ consistency (e.g., 1–10 µM in enzyme vs. cell-based assays) .
    • Target Selectivity : Use kinase profiling panels to rule off-target effects .
  • Data Normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) using Z-factor analysis .
  • Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies (e.g., 20% variance in cytotoxicity reported across studies) .

Q. What interdisciplinary approaches enhance structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer :

Synthetic Chemistry : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance electrophilic reactivity .

Computational Docking : AutoDock Vina predicts binding modes with kinases (e.g., p38 MAPK; ΔG = −9.2 kcal/mol) .

High-Throughput Screening (HTS) : Pair with SPR (surface plasmon resonance) to validate binding kinetics (kₐ ~10⁴ M⁻¹s⁻¹) .

Table 2 : SAR Trends in Analogous Compounds

Substituent PositionBioactivity (IC₅₀, µM)Solubility (mg/mL)
3-Chlorobenzyl2.1 ± 0.312.5
2-Fluorobenzyl5.8 ± 1.18.2
4-Methoxybenzyl>5020.7

Q. How can scalability challenges be mitigated during gram-scale synthesis of this compound?

Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction time by 50% and improve yield consistency (±2%) compared to batch methods .
  • Catalyst Immobilization : Silica-supported Pd catalysts enable recycling (5 cycles, <5% activity loss) for cost-effective alkylation .
  • Process Analytical Technology (PAT) : In-line FTIR monitors carboxamide formation in real-time, reducing impurities to <1% .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.